molecular formula C15H11N3OS B2420475 N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide CAS No. 866018-92-0

N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide

Cat. No.: B2420475
CAS No.: 866018-92-0
M. Wt: 281.33
InChI Key: ZQNNFTJMHQQJCZ-LICLKQGHSA-N
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Description

N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a carbohydrazide group, which is further linked to a thienylmethylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide typically involves the condensation of 6-quinolinecarbohydrazide with 2-thienylmethylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction can be represented as follows:

[ \text{6-quinolinecarbohydrazide} + \text{2-thienylmethylidene} \rightarrow \text{N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The thienylmethylidene moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-2-furylmethylidene]-6-quinolinecarbohydrazide
  • N’-[(E)-2-pyridylmethylidene]-6-quinolinecarbohydrazide
  • N’-[(E)-2-benzylidene]-6-quinolinecarbohydrazide

Uniqueness

N’-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide is unique due to the presence of the thienylmethylidene moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-15(18-17-10-13-4-2-8-20-13)12-5-6-14-11(9-12)3-1-7-16-14/h1-10H,(H,18,19)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNFTJMHQQJCZ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NN=CC3=CC=CS3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N/N=C/C3=CC=CS3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329449
Record name N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866018-92-0
Record name N-[(E)-thiophen-2-ylmethylideneamino]quinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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